

# Spectroscopic Analysis of 1-Chloro-4-(2-methylallyl)benzene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Chloro-4-(2-methylallyl)benzene

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This technical guide provides a detailed overview of the spectroscopic data for **1-Chloro-4-(2-methylallyl)benzene**, a halogenated aryl-substituted alkene of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental spectra, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. The guide also outlines the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Chloro-4-(2-methylallyl)benzene**. These predictions are derived from the analysis of its chemical structure, which includes a para-substituted chlorobenzene ring and a 2-methylallyl group.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~7.25	d	2H	Aromatic (H-2, H-6)
~7.10	d	2H	Aromatic (H-3, H-5)
~4.85	s	1H	Vinylic ( $=CH_2$ )
~4.80	s	1H	Vinylic ( $=CH_2$ )
~3.30	s	2H	Allylic ( $-CH_2-$ )
~1.75	s	3H	Methyl ( $-CH_3$ )

Table 2: Predicted  $^{13}C$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~145	Quaternary Allylic ( $=C(CH_3)_2$ )
~139	Aromatic (C-4)
~132	Aromatic (C-1)
~130	Aromatic (C-3, C-5)
~128	Aromatic (C-2, C-6)
~112	Vinylic ( $=CH_2$ )
~45	Allylic ( $-CH_2$ )
~22	Methyl ( $-CH_3$ )

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2970-2910	Medium	Aliphatic C-H Stretch
~1650	Medium	C=C Stretch (Alkene)
~1600, ~1490	Strong	C=C Stretch (Aromatic)
~1090	Strong	C-Cl Stretch (Aromatic)
~890	Strong	=CH <sub>2</sub> Out-of-Plane Bend
~820	Strong	p-Substituted Benzene C-H Out-of-Plane Bend

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment Ion
166/168	[M] <sup>+</sup> (Molecular Ion)
151/153	[M - CH <sub>3</sub> ] <sup>+</sup>
131	[M - Cl] <sup>+</sup>
128	[M - HCl - H] <sup>+</sup>
115	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60 (60 MHz) or a more modern Bruker Avance (e.g., 400 MHz), is employed for both <sup>1</sup>H and <sup>13</sup>C NMR analysis.

- **Sample Preparation:** Approximately 5-10 mg of **1-Chloro-4-(2-methylallyl)benzene** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **$^1\text{H}$  NMR Acquisition:** The proton NMR spectrum is acquired with a pulse angle of  $90^\circ$ , a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 16-64) are averaged to achieve an adequate signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** The carbon-13 NMR spectrum is obtained using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

## 2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

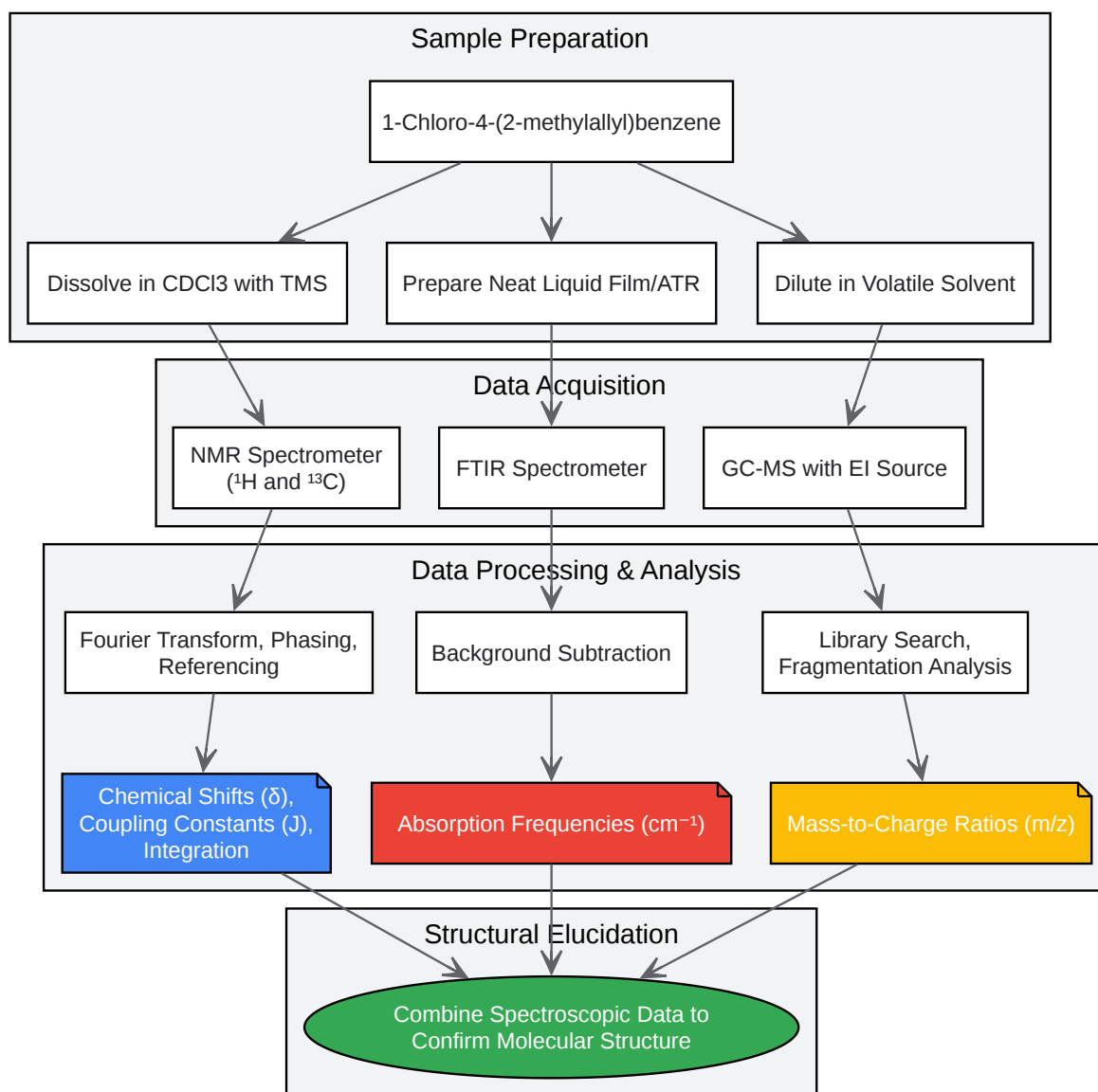
- **Instrumentation:** A Fourier-transform infrared spectrometer is utilized for this analysis.
- **Sample Preparation (Neat Liquid):** As **1-Chloro-4-(2-methylallyl)benzene** is a liquid at room temperature, the spectrum is conveniently recorded as a neat liquid. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, forming a thin capillary film. Alternatively, a single drop can be placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.<sup>[1]</sup>
- **Data Acquisition:** A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample is then placed, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over the mid-infrared range ( $4000\text{-}400\text{ cm}^{-1}$ ).
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## 2.3. Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used. An electron ionization (EI) source is standard for the analysis of relatively small, volatile organic molecules.
- **Sample Introduction:** A dilute solution of **1-Chloro-4-(2-methylallyl)benzene** in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph. The GC is equipped with a suitable capillary column (e.g., a non-polar polydimethylsiloxane-based column) to separate the analyte from any impurities.
- **Ionization:** As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection and Data Processing:** The detector records the abundance of each ion, and a mass spectrum is generated by plotting the relative intensity of the ions as a function of their  $m/z$  values.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-Chloro-4-(2-methylallyl)benzene**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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